molecular formula C20H22N2O B1583833 p-(p-Hexyloxyphenyliminomethyl)benzonitrile CAS No. 54842-56-7

p-(p-Hexyloxyphenyliminomethyl)benzonitrile

Cat. No.: B1583833
CAS No.: 54842-56-7
M. Wt: 306.4 g/mol
InChI Key: CDYNAVAHDOMZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(p-Hexyloxyphenyliminomethyl)benzonitrile: is an organic compound with the molecular formula C20H22N2O It is a derivative of benzonitrile, characterized by the presence of a hexyloxy group and an iminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(p-Hexyloxyphenyliminomethyl)benzonitrile typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(p-Hexyloxyphenyliminomethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzonitriles with various functional groups.

Scientific Research Applications

Chemistry: p-(p-Hexyloxyphenyliminomethyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials

Biology and Medicine: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its potential bioactivity makes it a candidate for drug discovery and development.

Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of p-(p-Hexyloxyphenyliminomethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hexyloxy group may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • p-(p-Methoxyphenyliminomethyl)benzonitrile
  • p-(p-Ethoxyphenyliminomethyl)benzonitrile
  • p-(p-Butoxyphenyliminomethyl)benzonitrile

Comparison: Compared to its analogs, p-(p-Hexyloxyphenyliminomethyl)benzonitrile exhibits unique properties due to the longer hexyloxy chain. This can influence its solubility, reactivity, and interaction with biological targets. The hexyloxy group provides increased hydrophobicity, which may enhance the compound’s ability to penetrate lipid membranes and interact with hydrophobic regions of proteins or enzymes.

Properties

IUPAC Name

4-[(4-hexoxyphenyl)iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-3-4-5-14-23-20-12-10-19(11-13-20)22-16-18-8-6-17(15-21)7-9-18/h6-13,16H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNAVAHDOMZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346665
Record name p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54842-56-7
Record name p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Cyanobenzylidene-4-hexyloxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Reactant of Route 5
p-(p-Hexyloxyphenyliminomethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
p-(p-Hexyloxyphenyliminomethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.